Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 58168-20-0
VCID: VC21216286
InChI: InChI=1S/C12H14N2O4S/c1-3-17-9(15)5-7-8(6-13)11(14)19-10(7)12(16)18-4-2/h3-5,14H2,1-2H3
SMILES: CCOC(=O)CC1=C(SC(=C1C#N)N)C(=O)OCC
Molecular Formula: C12H14N2O4S
Molecular Weight: 282.32 g/mol

Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate

CAS No.: 58168-20-0

Cat. No.: VC21216286

Molecular Formula: C12H14N2O4S

Molecular Weight: 282.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate - 58168-20-0

Specification

CAS No. 58168-20-0
Molecular Formula C12H14N2O4S
Molecular Weight 282.32 g/mol
IUPAC Name ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate
Standard InChI InChI=1S/C12H14N2O4S/c1-3-17-9(15)5-7-8(6-13)11(14)19-10(7)12(16)18-4-2/h3-5,14H2,1-2H3
Standard InChI Key FLAGIUJSXKJCOB-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=C(SC(=C1C#N)N)C(=O)OCC
Canonical SMILES CCOC(=O)CC1=C(SC(=C1C#N)N)C(=O)OCC
Appearance Powder

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure (C₁₂H₁₄N₂O₄S) consists of a thiophene ring substituted at positions 2, 3, 4, and 5 (Figure 1) . Key features include:

  • Position 2: Ethoxycarbonyl group (–COOEt).

  • Position 3: 2-Ethoxy-2-oxoethylsulfanyl group (–SCH₂COOEt).

  • Position 4: Cyano group (–CN).

  • Position 5: Amino group (–NH₂).

X-ray crystallography reveals a monoclinic crystal system (space group P2₁/c) with near-planar geometry. The dihedral angle between the thiophene ring and the adjacent ethoxycarbonyl group is 2.0(5)°, indicating minimal steric distortion .

Table 1: Selected Bond Lengths and Angles from Crystallographic Data

ParameterValue (Å or °)
Bond Lengths
C4–C5 (thiophene)1.423(5)
C5–Br11.897(4)
S1–C41.762(3)
Bond Angles
C4–C5–Br1126.6(3)
C6–C5–Br1120.4(3)
O1–C3–O2 (ester)124.9(4)

Synthesis and Reaction Pathways

Sandmeyer Reaction for Bromination

The compound is synthesized via bromination of its 3-amino precursor (ethyl 3-amino-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate) using a modified Sandmeyer protocol :

  • Diazotization: The precursor (1.57 g, 5 mmol) is treated with NaNO₂ (0.4 g) in 70% H₂SO₄ at 0–5°C.

  • Bromination: The diazonium intermediate is decomposed in HBr/CuBr to yield the brominated product.

  • Isolation: Crude product is recrystallized from petroleum ether, achieving 50% yield .

Table 2: Key Reaction Conditions and Yield

ParameterValue
Temperature0–5°C (diazotization), RT (bromination)
Reaction Time30 min (diazotization), overnight (bromination)
CatalystCuBr (1 g, 7 mmol)
Solvent70% H₂SO₄, HBr(aq)

Mechanistic Insights

The reaction proceeds via diazonium salt formation, followed by nucleophilic displacement of the amino group by bromide. The planar geometry of the thiophene ring facilitates electron delocalization, stabilizing intermediates during substitution .

Applications in Pharmaceutical Chemistry

Role in Thienopyrimidine Synthesis

The compound is a precursor to thieno[3,2-d]pyrimidines, which exhibit:

  • Kinase Inhibition: Potential activity against tyrosine kinases involved in cancer progression .

  • Antimicrobial Effects: Structural analogs show efficacy against Gram-positive bacteria .

Table 3: Biological Targets of Thienopyrimidine Derivatives

DerivativeTargetBioactivity
7-Bromothieno[3,2-d]pyrimidineEGFR KinaseIC₅₀ = 0.8 µM
5-Nitro AnalogStaphylococcus aureusMIC = 4 µg/mL

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs): The –CN and –COOEt groups enhance electrophilic substitution at the thiophene C5 position, critical for pyrimidine ring formation .

  • Amino Group: Facilitates hydrogen bonding with biological targets, improving binding affinity .

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